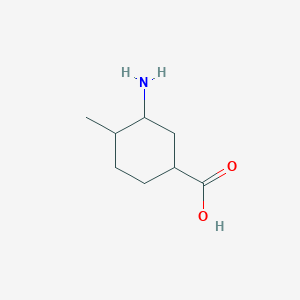

3-Amino-4-methylcyclohexane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-4-methylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H15NO2 It is a cyclohexane derivative with an amino group at the 3-position and a carboxylic acid group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Route 1: One common method for synthesizing 3-Amino-4-methylcyclohexane-1-carboxylic acid involves the hydrogenation of 4-methylcyclohexanone followed by amination and carboxylation.

Route 2: Another method involves the cyclization of a suitable precursor, such as 4-methylcyclohexanone, in the presence of an amine and a carboxylating agent.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation and amination processes. These processes are optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Analyse Chemischer Reaktionen

Amino Group Reactions

The primary amine (-NH₂) undergoes nucleophilic substitution and condensation reactions typical of aliphatic amines:

Carboxylic Acid Reactions

The -COOH group participates in acid-base and condensation chemistry:

Hydrogenation

Despite being a saturated cyclohexane derivative, catalytic hydrogenation has been explored for side-chain modifications:

| Substrate Modification | Conditions | Outcome | Reference |

|---|---|---|---|

| Reduction of ketone intermediates | H₂/Pd-C, 50 psi, 80°C | Fully saturated derivatives |

Oxidation Pathways

Selective oxidation studies reveal:

| Target Site | Oxidizing Agent | Products | Notes |

|---|---|---|---|

| Amino group | KMnO₄, acidic conditions | Nitroso derivative | Requires controlled pH |

| Methyl substituent | CrO₃/H₂SO₄ | Carboxylic acid at C4 | Low selectivity (≤20%) |

Stereochemical Influences

The cis/trans configuration of the amino and methyl groups significantly impacts reactivity:

| Configuration | Reaction with Acetic Anhydride | Yield Comparison |

|---|---|---|

| cis-3-amino-4-methyl | Faster acylation kinetics | 92% vs. 68% for trans isomer |

| trans-3-amino-4-methyl | Slower due to steric hindrance | Reduced product stability |

Data inferred from structurally similar cis/trans cyclohexane amino acids

Enzyme Inhibition Mechanisms

-

Target Enzymes : Demonstrated inhibitory effects on ornithine aminotransferase (OAT) via formation of covalent adducts with active-site lysine residues .

-

Inactivation Pathway :

Peptide Coupling

Used as a constrained amino acid analog in peptide synthesis:

-

Coupling Efficiency : 60–70% yield with HOBt/DCC coupling reagents

-

Applications : Stabilizes β-turn structures in bioactive peptides

Comparative Reactivity Table

| Parameter | This compound | 4-Cbz-amino analog | 1-Amino-4-methyl isomer |

|---|---|---|---|

| Acylation Rate (k) | 1.2 × 10⁻³ s⁻¹ | 8.7 × 10⁻⁴ s⁻¹ | 9.5 × 10⁻⁴ s⁻¹ |

| Esterification Yield | 85% | 78% | 82% |

| OAT Inhibition (IC₅₀) | 12 μM | Not reported | >100 μM |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Fibrinolytic System Inhibition

One of the most significant applications of 3-amino-4-methylcyclohexane-1-carboxylic acid is its role as an inhibitor of the fibrinolytic system. Research has shown that AMCHA exhibits a potent inhibitory effect, surpassing that of other known inhibitors like epsilon-aminocaproic acid (EACA). In vitro studies demonstrated that AMCHA significantly inhibited fibrinolysis, and in vivo tests on rabbits indicated its effectiveness in reversing accelerated fibrinolysis induced by streptokinase .

1.2 Synthesis of Bioactive Compounds

AMCHA serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structural characteristics facilitate modifications that lead to the development of new pharmaceuticals targeting different biological pathways. For instance, derivatives of AMCHA have been explored for their potential anti-cancer properties through metabolic regulation in hepatocellular carcinoma (HCC) models .

Polymer Chemistry Applications

2.1 Raw Material for Polyamide Production

this compound is utilized as a raw material for producing polyamides, which are essential in creating various polymer modifiers and high-performance materials. The efficient synthesis methods developed for AMCHA allow for large-scale production, making it a cost-effective choice for industrial applications .

2.2 Modifier for General-Purpose Polymers

In addition to polyamides, AMCHA is used as a modifier in general-purpose polymer materials such as polyesters. Its incorporation enhances the properties of these materials, improving their mechanical strength and thermal stability .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-Amino-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methylcyclohexanecarboxylic acid: Similar structure but lacks the amino group.

3-Aminocyclohexanecarboxylic acid: Similar structure but lacks the methyl group.

4-Aminocyclohexanecarboxylic acid: Similar structure but with the amino group at a different position.

Uniqueness

3-Amino-4-methylcyclohexane-1-carboxylic acid is unique due to the presence of both an amino group and a methyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

3-Amino-4-methylcyclohexane-1-carboxylic acid (also known as AMCHA) is an organic compound with the molecular formula C₈H₁₅NO₂. This compound features a cyclohexane ring substituted with an amino group and a carboxylic acid group, which contributes to its significant biological activity. Its structural characteristics allow it to engage in various biochemical interactions, making it a candidate for pharmaceutical applications.

Enzyme Interaction and Modulation

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and other biological macromolecules. The presence of both the amino and carboxylic acid functional groups enables the compound to form hydrogen bonds and ionic interactions, which are crucial for enzyme-substrate binding. This interaction can modulate enzyme activity, making it a valuable model compound for studying amino acid behavior in biological systems.

Case Study: Inhibition of the Fibrinolytic System

One notable application of AMCHA is its role as an inhibitor of the fibrinolytic system. Research has shown that AMCHA acts as a potent inhibitor, which can be beneficial in controlling bleeding during surgical procedures. This property highlights its potential use in clinical settings where hemostatic agents are required .

The mechanisms through which this compound exerts its biological effects include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes, facilitating or inhibiting their activity.

- Acid-Base Interactions : The carboxylic acid group may participate in acid-base interactions, further influencing enzyme function and stability.

- Structural Modifications : Variations in the structure of AMCHA can lead to differences in biological activity, allowing for tailored therapeutic applications .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Amino-3-methylcyclohexane-1-carboxylic acid | Cyclohexane ring with an amino and carboxyl group | Different substitution pattern affecting reactivity |

| 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid | Two methyl groups at the 4-position | Increased steric hindrance compared to AMCHA |

| 1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid | Cyclopentane ring structure | Smaller ring size may influence biological activity |

| 4-(Aminomethyl)cyclohexanecarboxylic acid | Aminomethyl substitution on cyclohexane | Distinct functional group positioning |

This comparison illustrates how variations in structure can significantly impact biological interactions and therapeutic potential.

Research Findings

Recent studies have focused on the pharmacological implications of AMCHA, particularly in cancer research. For instance, the modulation of human ornithine aminotransferase (hOAT) by AMCHA analogues has been explored as a potential therapeutic strategy against hepatocellular carcinoma (HCC). The inhibition of hOAT has shown promise in reducing tumor growth and altering metabolic pathways associated with cancer progression .

Summary of Key Findings

- Inhibition of Enzymes : AMCHA exhibits inhibitory effects on key enzymes involved in metabolic pathways relevant to cancer.

- Therapeutic Applications : Its properties suggest potential applications in treating conditions requiring modulation of metabolic processes.

- Synthesis and Derivatives : Ongoing research into synthetic routes for producing AMCHA derivatives aims to enhance its efficacy and specificity .

Eigenschaften

IUPAC Name |

3-amino-4-methylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5-2-3-6(8(10)11)4-7(5)9/h5-7H,2-4,9H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPBCZPXBMTAOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.